Bromhydrate de L-alanine β-naphtylamide

Vue d'ensemble

Description

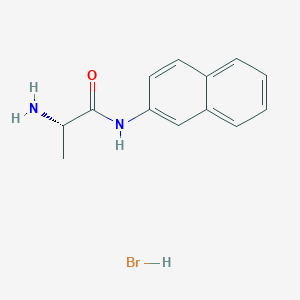

L-Alanine beta-naphthylamide hydrobromide is a chemical compound with the molecular formula C13H14N2O·HBr and a molecular weight of 295.18 g/mol . It is commonly used as a substrate in enzymatic assays, particularly for the determination of aminopeptidase activity in biological samples . This compound is known for its role in proteomics research and is often utilized in various biochemical and medical studies .

Applications De Recherche Scientifique

L-Alanine beta-naphthylamide hydrobromide is widely used in scientific research, including:

Biochemistry: As a substrate for aminopeptidase assays to measure enzyme activity in biological samples.

Proteomics: Utilized in the study of protein interactions and enzyme kinetics.

Medical Research: Employed in the investigation of enzyme-related diseases and the development of diagnostic assays.

Industrial Applications: Used in the production of biochemical reagents and diagnostic kits.

Mécanisme D'action

Target of Action

L-Alanine beta-naphthylamide hydrobromide primarily targets enzymes such as alanine aminopeptidase (AAP) and neutral aminopeptidase (APN) . These enzymes play a crucial role in protein degradation and regulation of peptide activity.

Mode of Action

The compound acts as a substrate for these enzymes . It is synthesized by the action of β-Naphtholactamase on L-alanine . The interaction of L-Alanine beta-naphthylamide hydrobromide with its targets leads to its breakdown, thereby allowing the measurement of enzyme activity.

Result of Action

The molecular and cellular effects of L-Alanine beta-naphthylamide hydrobromide’s action are primarily related to its role as a substrate for aminopeptidases. By being broken down by these enzymes, it allows for the measurement of their activity, providing valuable information about protein degradation processes in cells .

Action Environment

The action, efficacy, and stability of L-Alanine beta-naphthylamide hydrobromide can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Furthermore, the pH and presence of other substances in the environment can potentially impact its interaction with target enzymes.

Analyse Biochimique

Biochemical Properties

L-Alanine beta-naphthylamide hydrobromide plays a significant role in biochemical reactions, particularly in the study of protease activity. It is used as a substrate to determine the activity of enzymes such as alanine aminopeptidase and neutral aminopeptidase. When these enzymes hydrolyze L-Alanine beta-naphthylamide hydrobromide, they release beta-naphthylamine, which can be detected using various analytical techniques . This interaction is crucial for understanding the function and regulation of these enzymes in biological systems.

Cellular Effects

L-Alanine beta-naphthylamide hydrobromide influences various cellular processes by serving as a substrate for specific proteases. In cultured human and mouse chondrocytes, it has been used to assay the activity of neutral aminopeptidase . The hydrolysis of L-Alanine beta-naphthylamide hydrobromide by these enzymes can affect cell signaling pathways, gene expression, and cellular metabolism. By studying these effects, researchers can gain insights into the role of proteases in cellular function and disease.

Molecular Mechanism

The molecular mechanism of L-Alanine beta-naphthylamide hydrobromide involves its interaction with proteases. The compound binds to the active site of the enzyme, where it is hydrolyzed to release beta-naphthylamine and L-alanine. This reaction is specific to certain proteases, making L-Alanine beta-naphthylamide hydrobromide a valuable tool for studying enzyme specificity and activity . The binding interactions and subsequent hydrolysis provide insights into the enzyme’s catalytic mechanism and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Alanine beta-naphthylamide hydrobromide can change over time due to factors such as stability and degradation. The compound is generally stable when stored at appropriate temperatures (2-8°C), but its activity can decrease over time if not stored properly . Long-term studies have shown that the hydrolysis of L-Alanine beta-naphthylamide hydrobromide by proteases can lead to changes in cellular function, highlighting the importance of proper storage and handling in experimental settings.

Dosage Effects in Animal Models

The effects of L-Alanine beta-naphthylamide hydrobromide in animal models can vary with different dosages. At lower doses, the compound is effectively hydrolyzed by proteases, providing valuable information on enzyme activity and function. At higher doses, there may be threshold effects or potential toxicity, which can impact the interpretation of experimental results . Understanding the dosage effects is crucial for designing experiments and interpreting data in biochemical research.

Metabolic Pathways

L-Alanine beta-naphthylamide hydrobromide is involved in metabolic pathways related to protease activity. The compound is hydrolyzed by enzymes such as alanine aminopeptidase and neutral aminopeptidase, releasing beta-naphthylamine and L-alanine . These metabolic products can then participate in other biochemical reactions, influencing metabolic flux and metabolite levels. The study of these pathways provides insights into the regulation and function of proteases in biological systems.

Transport and Distribution

The transport and distribution of L-Alanine beta-naphthylamide hydrobromide within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be taken up by cells and distributed to various cellular compartments, where it interacts with proteases . Understanding the transport and distribution of L-Alanine beta-naphthylamide hydrobromide is essential for studying its effects on cellular function and enzyme activity.

Subcellular Localization

L-Alanine beta-naphthylamide hydrobromide is localized to specific subcellular compartments where it interacts with proteases. The compound’s localization can be influenced by targeting signals or post-translational modifications that direct it to specific organelles . Studying the subcellular localization of L-Alanine beta-naphthylamide hydrobromide provides insights into its activity and function within the cell, as well as its role in regulating protease activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Alanine beta-naphthylamide hydrobromide can be synthesized through the reaction of L-alanine with beta-naphthylamine in the presence of hydrobromic acid. The reaction typically involves the following steps:

Formation of L-Alanine beta-naphthylamide: L-alanine reacts with beta-naphthylamine under controlled conditions to form L-alanine beta-naphthylamide.

Hydrobromide Salt Formation: The resulting L-alanine beta-naphthylamide is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of L-Alanine beta-naphthylamide hydrobromide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

L-Alanine beta-naphthylamide hydrobromide undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release L-alanine and beta-naphthylamine.

Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions with the aid of enzymes or acidic/basic conditions.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Produces L-alanine and beta-naphthylamine.

Oxidation and Reduction: Forms various oxidized or reduced derivatives depending on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Alanine 2-naphthylamide: Similar in structure but without the hydrobromide component.

DL-Alanine beta-naphthylamide: A racemic mixture of L- and D-alanine beta-naphthylamide.

L-Alanine 4-methoxy-beta-naphthylamide: Contains a methoxy group on the naphthyl ring.

Uniqueness

L-Alanine beta-naphthylamide hydrobromide is unique due to its specific use as a substrate in enzymatic assays, particularly for aminopeptidases. The presence of the hydrobromide component enhances its solubility and stability, making it a preferred choice in various biochemical applications .

Activité Biologique

L-Alanine beta-naphthylamide hydrobromide (CAS 201985-01-5) is a synthetic compound widely utilized in biochemical and clinical research, particularly as a substrate for aminopeptidases. This article delves into its biological activity, applications, and relevant research findings.

1. Overview of Biological Activity

L-Alanine beta-naphthylamide hydrobromide primarily acts as a substrate in enzyme activity assays. It is hydrolyzed by various aminopeptidases, producing a detectable product that can be quantified spectrophotometrically. This property makes it invaluable for evaluating enzymatic activity in both clinical and research settings.

2.1 Enzyme Activity Assays

The compound serves as a prevalent substrate for aminopeptidases, allowing researchers to assess enzyme kinetics and substrate specificity. The hydrolysis of L-Alanine beta-naphthylamide hydrobromide by these enzymes results in the release of beta-naphthylamine, which can be measured spectrophotometrically, facilitating the identification of specific peptidases and their inhibitors .

2.2 Inhibitor Screening Studies

Researchers utilize this compound in screening assays to identify potential inhibitors of aminopeptidases. By examining the effects of various compounds on the hydrolysis process, scientists can discover molecules with therapeutic potential, particularly for diseases where aminopeptidases play a critical role .

2.3 Diagnostic Applications

In diagnostic laboratories, L-Alanine beta-naphthylamide hydrobromide is employed to evaluate the presence and activity levels of specific enzymes that may serve as biomarkers for various diseases. Elevated aminopeptidase activity detected through this substrate can indicate particular pathological conditions, assisting clinicians in diagnosis and monitoring disease progression .

3.1 Kinetic Studies

Kinetic studies have shown that L-Alanine beta-naphthylamide hydrobromide is an effective substrate for various aminopeptidases. For instance, studies involving prolyl aminopeptidase demonstrated that the compound's hydrolysis rates can provide insights into enzyme efficiency and specificity .

3.2 Case Studies

A notable case study involved the use of L-Alanine beta-naphthylamide hydrobromide to investigate exopeptidase activities in rat visceral yolk-sac epithelium. The histochemical demonstration revealed significant insights into the localization and function of these enzymes during gestation .

4. Data Table: Summary of Biological Activities

5. Conclusion

L-Alanine beta-naphthylamide hydrobromide is a crucial compound in biochemical research with diverse applications ranging from enzyme activity assays to diagnostic tools. Its ability to serve as a substrate for aminopeptidases allows researchers to explore enzyme kinetics, identify inhibitors, and assess disease markers effectively.

The ongoing research surrounding this compound continues to enhance our understanding of enzymatic functions and their implications in health and disease management. Further studies are essential to fully elucidate its potential therapeutic applications and broaden its utility in clinical settings.

Propriétés

IUPAC Name |

(2S)-2-amino-N-naphthalen-2-ylpropanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.BrH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWIERQOWOKVBY-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3513-56-2 | |

| Record name | L-Alanine β-naphthylamide hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of studying the complexation of (L)-Alanine beta-Naphthylamide Hydrobromide with Methyl-beta-Cyclodextrin?

A1: This study investigates the interaction between (L)-Alanine beta-Naphthylamide Hydrobromide and Methyl-beta-Cyclodextrin, a cyclic oligosaccharide known for its ability to form inclusion complexes with various molecules. [] Understanding this complexation is crucial because it can impact the solubility, stability, and bioavailability of the compound, ultimately influencing its potential applications in various fields. The study utilizes ultrafiltration techniques to characterize the complexation process. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.